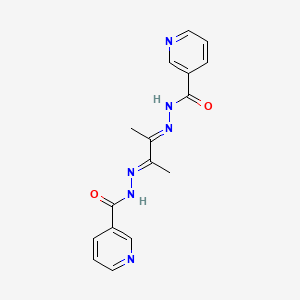![molecular formula C17H11ClF3NO3 B6135766 3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6135766.png)
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide, also known as BDF 9000, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 is known to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, this compound 9000 reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, this compound 9000 has been found to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound 9000 has been shown to have potent anti-inflammatory and analgesic effects in various animal models. In addition, this compound 9000 has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Furthermore, this compound 9000 has been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and pain sensation.
实验室实验的优点和局限性
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying pain and inflammation. However, one of the limitations of using this compound 9000 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000. One potential direction is the development of new drugs based on the structure of this compound 9000, with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of the role of this compound 9000 in the modulation of ion channels, which could lead to the development of new therapies for neurological disorders. Additionally, the use of this compound 9000 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成方法
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 can be synthesized through a multistep process involving the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,4-methylenedioxyphenylacetic acid followed by the addition of acryloyl chloride. The resulting compound is then purified through column chromatography to obtain this compound 9000 in high purity.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound 9000 has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain relievers. In drug discovery, this compound 9000 has been used as a lead compound to develop new drugs targeting specific receptors, such as the dopamine D3 receptor. In neuroscience, this compound 9000 has been found to modulate the activity of certain ion channels, making it a potential therapeutic agent for the treatment of neurological disorders.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-12-4-3-11(17(19,20)21)8-13(12)22-16(23)6-2-10-1-5-14-15(7-10)25-9-24-14/h1-8H,9H2,(H,22,23)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQWELUHLGEUNG-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6135683.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6135693.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)
![N-(2-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6135709.png)
![2-({[2-(2-fluorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135715.png)
![3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6135720.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![3-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135737.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}phenyl)acetamide](/img/structure/B6135738.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6135746.png)
![1-(2-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6135753.png)
